3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate
Description
3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS: 135582-88-6) is a chiral oxazolidine derivative with the molecular formula C₁₅H₁₉NO₅ and a molecular weight of 293.31 g/mol . The compound features a rigid oxazolidine ring substituted with a benzyl ester at position 3 and a methyl ester at position 3.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
3-O-benzyl 5-O-methyl (5R)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
BLZZAIDUYZNJGF-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(N(C[C@@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. For instance, the reaction between an amino alcohol and a diester can form the oxazolidine ring under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl bromide, can react with the oxazolidine ring in the presence of a base to form the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the oxazolidine ring into a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups. Common reagents include halides and bases, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, bases
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Benzyl or methyl-substituted derivatives
Scientific Research Applications
3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl 5-methyl ®-2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is distinguished from similar dicarboxylate derivatives by its oxazolidine backbone (a five-membered ring containing one nitrogen and one oxygen atom) instead of the 1,4-dihydropyridine (DHP) ring found in calcium channel blockers like benidipine, barnidipine, and nicardipine.
Table 1: Structural Comparison
Hydrogen Bonding and Crystallinity
- For comparison, the structurally related (4RS)-3-benzyl DHP derivative forms N–H···O hydrogen bonds that stabilize its crystal lattice along the c-axis .
- DHP Analogs : Dihydropyridines like nifedipine analogs show planar DHP rings with substituents (e.g., nitro groups) that enhance dipole interactions and π-stacking, critical for binding to calcium channels .
Stereochemical Considerations
- The (R)-configuration of the target compound contrasts with the racemic mixtures or (S)-enantiomers often observed in impurities of DHP drugs (e.g., barnidipine impurities in ). Enantiomeric purity is crucial for activity, as seen in (R)-amlodipine impurities, where the wrong configuration reduces efficacy .
Biological Activity
3-Benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H19NO5
- Molar Mass : 293.32 g/mol
- CAS Number : 135582-88-6
Biological Activity Overview
The biological activity of 3-benzyl 5-methyl (R)-2,2-dimethyloxazolidine-3,5-dicarboxylate has been investigated in various studies, particularly focusing on its inhibitory effects on enzymes and potential therapeutic applications.
Enzyme Inhibition
One significant area of research involves the compound's ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. Inhibitors of this enzyme are valuable in cosmetic applications for skin lightening.
Table 1: Tyrosinase Inhibition Data
As shown in Table 1, Analog 3 exhibits a significantly lower IC50 value compared to kojic acid, indicating it is a more potent inhibitor of tyrosinase.
Study on Tyrosinase Inhibition
A study assessed the efficacy of various analogs of the compound against mushroom tyrosinase. The results indicated that several analogs exhibited stronger inhibition compared to traditional inhibitors like kojic acid. For instance, Analog 3 demonstrated an IC50 value of , making it a promising candidate for further development in skin whitening products .
Cytotoxicity Assessment
The cytotoxic effects of the analogs were evaluated in B16F10 murine melanoma cells. The study found that while some analogs did not exhibit cytotoxicity at concentrations up to , others showed significant cytotoxic effects at lower concentrations. This suggests that while some derivatives may be effective as tyrosinase inhibitors, their safety profiles must be carefully considered .
Figure 1: Cytotoxicity Results
Cytotoxicity Results
The mechanism by which these compounds inhibit tyrosinase was investigated using kinetic studies. Lineweaver-Burk plots were generated to analyze the inhibition type, revealing that certain analogs act as competitive inhibitors . This understanding is crucial for designing more effective inhibitors with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
